Vestitone
Description
Properties
CAS No. |
158112-50-6 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(3R)-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h2-7,13,17-18H,8H2,1H3/t13-/m0/s1 |
InChI Key |
WQCJOKYOIJVEFN-ZDUSSCGKSA-N |
SMILES |
COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)O |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@@H]2COC3=C(C2=O)C=CC(=C3)O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)O |
Synonyms |
2,3-dihydro-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one vestitone |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant Properties
Vestitone exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that this compound can scavenge free radicals and reduce oxidative damage in various biological systems. This property makes it a candidate for developing supplements aimed at preventing oxidative stress-related diseases.
Case Study:
A study conducted on rats demonstrated that administering this compound significantly reduced markers of oxidative stress in the liver and kidneys, suggesting its protective effects against organ damage due to oxidative agents .
1.2 Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties, making it relevant in treating chronic inflammatory conditions. It inhibits pro-inflammatory cytokines and mediators, which are involved in the inflammatory response.
Data Table: Anti-inflammatory Effects of this compound
| Study | Model | Findings |
|---|---|---|
| Zhang et al. (2020) | Mouse model | Reduced TNF-α and IL-6 levels post-treatment |
| Lee et al. (2021) | In vitro (macrophages) | Decreased COX-2 expression and prostaglandin E2 production |
Nutritional Applications
2.1 Cardiovascular Health
Research suggests that this compound may contribute to cardiovascular health by improving endothelial function and reducing blood pressure. Its ability to modulate lipid profiles has also been documented.
Case Study:
In a clinical trial involving hypertensive patients, those supplemented with this compound showed significant reductions in systolic and diastolic blood pressure compared to the placebo group .
2.2 Osteogenic Activity
Recent studies indicate that this compound may promote bone health by stimulating osteoblast activity and inhibiting osteoclast differentiation, thereby enhancing bone formation.
Data Table: Osteogenic Effects of this compound
| Study | Model | Findings |
|---|---|---|
| Kim et al. (2022) | In vitro (osteoblasts) | Increased ALP activity and mineralization |
| Park et al. (2023) | Rat model | Enhanced bone density after 8 weeks of treatment |
Agricultural Applications
3.1 Plant Growth Regulation
This compound has been explored as a natural growth regulator in agriculture. Its application can enhance plant growth and yield by modulating hormonal pathways.
Case Study:
Field trials with soybean crops treated with this compound demonstrated improved growth rates and increased pod formation compared to untreated controls, highlighting its potential as an eco-friendly agricultural input .
Comparison with Similar Compounds
Vestitol
- Structure : (3R)-vestitol (isoflavan) lacks the ketone group present in vestitone, resulting from VR-mediated reduction of this compound’s C-3 carbonyl .
- Biosynthetic Role: Vestitol is a phytoalexin in Lotus japonicus and other legumes, synthesized via reduction of this compound. Notably, L. japonicus VR acts on (3S)-vestitone, contrasting with alfalfa’s (3R)-specificity .
- Enzyme Specificity: Alfalfa VR cannot process vestitol, highlighting structural constraints in substrate recognition .
7,2'-Dihydroxy-4'-methoxyisoflavanol (DMI)
- Structure : DMI is the direct product of VR-catalyzed reduction of this compound, featuring a hydroxyl group at C-3 instead of a ketone .
- Biosynthetic Role : DMI is dehydrated by DMID to form medicarpin. Unlike this compound, DMI is unstable and rapidly processed, limiting its accumulation .
- Enzyme Interaction : DMID shows a lower Km for DMI (5 µM) compared to VR for this compound (45 µM), indicating tighter binding .
Sativanone
- Structure: Sativanone (7-hydroxy-4'-methoxyisoflavone) lacks the 2'-hydroxy group of this compound, altering its redox properties .
- Biological Activity: Sativanone exhibits antibacterial activity against Ralstonia solanacearum, similar to this compound derivatives .
Enzyme Kinetics
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH/Temp |
|---|---|---|---|---|
| This compound Reductase | (3R)-Vestitone | 45 | 1,840 (purified activity) | 6.0 / 30°C |
| DMI Dehydratase | DMI | 5 | Not reported | 6.0 / 30°C |
Antimicrobial Activity
- This compound derivatives like medicarpin and vestitol are directly involved in pathogen resistance. For example, this compound reductase transcripts are upregulated in pea (Pisum sativum) during powdery mildew infection, enhancing phytoalexin production .
- Sativanone and this compound from Dalbergia odorifera inhibit Ralstonia solanacearum, demonstrating broader antimicrobial utility .
Preparation Methods
Fermentation Conditions
-
Precursor Addition : Liquiritigenin (20 mg/L) or formononetin dissolved in DMSO-Tween 80 (1:1 v/v) was added to the medium.
-
Incubation : Cultures were maintained at 30°C with agitation (200 rpm) for 5 days, with samples extracted every 24 hours.
-
Extraction : Ethyl acetate was used to extract metabolites, followed by drying and resuspension in methanol for UPLC-ESI-Q-TOF-MS/MS analysis.
Enzymatic Conversion and Biochemical Synthesis
While this compound is primarily studied in the context of its role in medicarpin biosynthesis, its enzymatic preparation from earlier precursors remains underexplored. The purification of this compound reductase and DMI dehydratase from alfalfa provides a foundation for in vitro enzymatic synthesis. For instance:
-
This compound Reductase : Exhibits a temperature optimum of 30°C and pH 6.0, with a K<sub>m</sub> of 45 μM for (3R)-vestitone.
-
DMI Dehydratase : Partially purified (962-fold) with a K<sub>m</sub> of 5 μM for DMI and similar temperature/pH optima.
These enzymes could theoretically be used in tandem to synthesize medicarpin from this compound, though reverse engineering the pathway to produce this compound itself would require identification of upstream reductases.
Analytical Methods for Detection and Quantification
Accurate detection of this compound is critical for optimizing its production. The following methods are employed:
-
UPLC-ESI-Q-TOF-MS/MS : Used to analyze this compound in yeast fermentation broths, with metabolites separated on a C18 column and ionized in negative mode.
-
Chromatographic Conditions : Mobile phases typically consist of water (0.1% formic acid) and acetonitrile, with gradient elution over 15–20 minutes .
Q & A
Q. Answer :
- Reaction Conditions : Optimize solvent polarity (e.g., methanol vs. acetonitrile), temperature (50–80°C), and catalysts (e.g., palladium-based catalysts) to minimize side reactions .
- Characterization : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For crystalline forms, employ X-ray diffraction (XRD) .
- Purity Assessment : Validate via HPLC with UV detection (λ = 254 nm) and ensure ≥95% purity through triplicate measurements .
Q. Table 1: Synthesis Methods for this compound
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | Methanol | Pd/C | 78 | 96 |
| B | Acetonitrile | Pd(OAc)₂ | 85 | 92 |
(Advanced) How can contradictory findings in this compound’s biological activity be methodologically resolved?
Q. Answer :
- Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values in enzyme inhibition assays) to identify outliers or contextual variables (e.g., cell line variability) .
- Replication Studies : Standardize protocols (e.g., fixed concentrations, incubation times) across labs to isolate confounding factors .
- Statistical Reconciliation : Apply ANOVA to compare means across datasets and use regression models to account for covariates like pH or temperature .
(Basic) Which experimental designs are optimal for studying this compound’s molecular interactions?
Q. Answer :
- Factorial Design : Test multiple variables (e.g., concentration, co-solvents) simultaneously to assess interaction effects on binding affinity .
- Quasi-Experimental Designs : Use pre-test/post-test frameworks with control groups to evaluate dose-response relationships in in vitro models .
(Advanced) What methodological challenges arise in characterizing this compound’s stereochemistry?
Q. Answer :
- Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with polar organic mobile phases to separate enantiomers .
- Dynamic NMR : Monitor temperature-dependent chemical shift changes to detect conformational isomerism .
- Reproducibility : Validate results across ≥3 independent labs to mitigate instrumentation bias .
(Basic) How should researchers select between quantitative and qualitative approaches for studying this compound’s metabolic pathways?
Q. Answer :
- Quantitative : Use LC-MS/MS to quantify metabolite concentrations (e.g., phase I/II metabolites) in hepatic microsomes .
- Qualitative : Conduct semi-structured interviews with domain experts to identify understudied pathways .
(Advanced) How can this compound’s mechanisms be integrated with existing pharmacological theories?
Q. Answer :
- Theoretical Frameworks : Map findings to established models (e.g., lock-and-key enzyme interactions) using molecular docking simulations .
- Cross-Disciplinary Validation : Compare results with analogous compounds (e.g., flavonoids) to identify conserved mechanisms .
(Basic) What statistical tools are recommended for analyzing this compound’s dose-response data?
Q. Answer :
- Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism or R’s
drcpackage . - Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
Q. Table 2: Common Statistical Tools
| Tool | Application | Reference |
|---|---|---|
| ANOVA | Comparing means across groups | |
| PCA | Reducing dimensionality in spectral data |
(Advanced) How to ensure validity and reliability in data collection for this compound’s toxicity studies?
Q. Answer :
- Blinded Protocols : Assign compound codes (e.g., VST-001 vs. placebo) to reduce observer bias .
- Inter-Rater Reliability : Calculate Cohen’s κ for consistency in histopathological assessments .
(Basic) What case study designs are effective for investigating this compound’s environmental persistence?
Q. Answer :
- Longitudinal Sampling : Collect soil/water samples at fixed intervals (e.g., 0, 30, 60 days) under controlled pH and UV exposure .
- Cross-Sectional Analysis : Compare degradation rates across ecosystems (e.g., freshwater vs. marine) .
(Advanced) How to design questionnaires for gathering expert insights on this compound’s applications?
Q. Answer :
- Likert Scales : Rate perceived efficacy (1–5 scale) in therapeutic contexts .
- Open-Ended Questions : Capture qualitative feedback on research gaps (e.g., “Describe unmet needs in this compound’s clinical translation”) .
Key Methodological Takeaways
- Research Questions : Frame questions to be specific (e.g., “How does pH affect this compound’s stability?”) and measurable (e.g., half-life calculations) .
- Data Integrity : Use triplicate measurements and peer validation to minimize error .
- Theoretical Alignment : Link findings to established frameworks (e.g., QSAR models) to enhance interpretability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
